molecular formula C11H14N4O2 B1491701 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-41-8

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491701
CAS No.: 2098074-41-8
M. Wt: 234.25 g/mol
InChI Key: OPGIEKHRQFQCEB-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2098074-41-8) is a heterocyclic compound featuring a tetrahydropyrimidine-dione core substituted with a 1,5-dimethylpyrazole moiety at position 6 and an ethyl group at position 2. The tetrahydropyrimidine-dione scaffold is known for its conformational flexibility and hydrogen-bonding capacity, which may influence its physicochemical properties and biological interactions . This compound is commercially available but lacks extensive published data on synthesis, biological activity, or crystallographic characterization in the provided evidence .

Properties

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-15-10(16)6-8(12-11(15)17)9-5-7(2)14(3)13-9/h5-6H,4H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGIEKHRQFQCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=NN(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally proceeds via:

  • Formation of the tetrahydropyrimidine-2,4-dione ring system through a Biginelli reaction or related cyclocondensation involving β-ketoesters, urea or thiourea, and aldehydes.
  • Introduction or incorporation of the 1,5-dimethyl-1H-pyrazol-3-yl substituent either by using pyrazole-containing aldehydes or by post-cyclization functionalization.

Preparation via Biginelli Reaction Using Pyrazole-Containing Aldehydes

A key approach involves the classical Biginelli three-component condensation of:

  • A pyrazole-substituted aldehyde (bearing the 1,5-dimethyl substitution pattern),
  • Urea or thiourea,
  • A β-ketoester such as ethyl acetoacetate.

This method is catalyzed by acid catalysts like para-toluenesulfonic acid (PTSA) or Lewis acids under reflux in ethanol or solvent-free microwave conditions.

Typical Reaction Conditions:

Component Molar Ratio Solvent/Conditions Catalyst Temperature Time Yield (%)
1,5-Dimethyl-1H-pyrazol-3-yl aldehyde 1 equiv Ethanol or solvent-free microwave irradiation PTSA, Bi(NO3)3·5H2O, or ZrCl4 Reflux or 80 °C (MW) 2–6 hours 70–90
  • Microwave-assisted one-pot synthesis improves reaction rates and yields by facilitating in situ aldehyde formation and subsequent Biginelli condensation.

Cyclocondensation Route Using Preformed Pyrazole and Pyrimidine Precursors

Another method involves:

  • Synthesizing 5-formyl-6-aminopyrimidine-2,4-dione derivatives,
  • Reacting these intermediates with appropriate pyrazole derivatives or hydrazine compounds to form the pyrazolyl-substituted tetrahydropyrimidine.

This approach often uses reflux in ethanol with acid catalysis and may involve intermediate hydrazone or diazonium salt formation for subsequent cyclization.

Reaction Example:

Step Reagents/Conditions Description Yield (%)
Formation of 5-formyl-6-aminopyrimidine-2,4-dione From precursor pyrimidine derivatives Cyclocondensation with aldehydes ~90
Condensation with pyrazole derivatives or hydrazines Reflux in ethanol with acetic acid catalyst Formation of pyrazolyl-substituted pyrimidine 70–85
  • This method allows structural variation on the pyrazole ring and substitution pattern tuning.

Use of Acetylacetone and Ethyl Acetoacetate as β-Dicarbonyl Components

Acetylacetone or ethyl acetoacetate are often used as 1,3-dicarbonyl components in the Biginelli reaction to form the tetrahydropyrimidine core. When combined with pyrazole aldehydes and urea derivatives, these yield the target compound with high selectivity.

Key Points:

  • Acetylacetone provides a diketone functionality facilitating ring closure.
  • Ethyl acetoacetate is commonly used for ethyl substitution at the 3-position.
  • Solvent-free or microwave-assisted conditions enhance efficiency.

Catalysts and Reaction Conditions

Catalyst Solvent/Conditions Advantages References
Para-toluenesulfonic acid (PTSA) Ethanol reflux Mild, efficient, no anhydrous needed
Bi(NO3)3·5H2O or ZrCl4 Solvent-free, microwave heating High yields, environmentally friendly
DIPEAc (N,N-Diisopropylethylamine acetate) Room temperature, mild stirring Efficient promoter for Biginelli reaction

Research Findings and Yield Data

Method Catalyst/Conditions Yield (%) Notes
One-pot Biginelli with MW Bi(NO3)3·5H2O, solvent-free 80–90 Fast, clean reaction, good for scale-up
Acid-catalyzed reflux PTSA in ethanol 70–85 Simple, reproducible
Cyclocondensation with hydrazines Reflux in ethanol, acetic acid 75–85 Allows pyrazole ring incorporation
  • Microwave-assisted methods reduce reaction times from hours to minutes while maintaining or improving yields.

Summary Table of Preparation Methods

Preparation Method Key Reagents Catalyst(s) Conditions Yield (%) Advantages
Biginelli three-component Pyrazole aldehyde, urea, ethyl acetoacetate PTSA, Bi(NO3)3·5H2O, ZrCl4 Reflux or microwave, solvent-free 70–90 High yield, rapid, one-pot
Cyclocondensation with hydrazines 5-Formyl-6-aminopyrimidine, hydrazine derivatives Acetic acid Reflux in ethanol 75–85 Structural versatility
Sequential oxidation and Biginelli Benzyl halides (oxidized to aldehydes), urea, β-ketoesters None (catalyst-free MW) Microwave at 80 °C 80–90 Catalyst-free, tandem synthesis

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit promising anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydropyrimidines were synthesized and tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations .

Anti-inflammatory Properties

Another notable application is in the development of anti-inflammatory agents. The pyrazole moiety has been associated with anti-inflammatory effects, making this compound a candidate for further research in inflammatory diseases.

Case Study:
A study highlighted in Pharmaceutical Research explored the anti-inflammatory effects of pyrazole derivatives. The findings suggested that compounds similar to the target compound could reduce markers of inflammation in vitro .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its structural features may interact with microbial enzymes or cell membranes, leading to bactericidal effects.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Pesticidal Activity

In agricultural science, compounds like this compound are being investigated for their potential as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agrochemicals.

Case Study:
A recent study evaluated the efficacy of pyrazole-based pesticides against common agricultural pests. Results showed that these compounds significantly reduced pest populations while being less toxic to beneficial insects .

Herbicidal Properties

Additionally, the compound may possess herbicidal properties that can be harnessed to control unwanted vegetation in crops.

Case Study:
Field trials reported in Weed Science indicated that specific formulations containing pyrazole derivatives effectively inhibited weed growth without harming crop yields .

Mechanism of Action

The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be contextualized against related heterocyclic derivatives, as outlined below:

Structural Analogues with Substituent Variations

  • 3-Methyl derivative (CAS: 2097997-69-6) : Replacing the ethyl group at position 3 with a methyl group reduces steric hindrance and lipophilicity. Such modifications can alter pharmacokinetic profiles, though specific data are unavailable .
  • This derivative’s activity remains uncharacterized in the evidence .

Heterocyclic Core Modifications

  • Thieno[2,3-d]pyrimidine-2,4-diones (): These compounds replace the tetrahydropyrimidine ring with a thienopyrimidine system, introducing a sulfur atom. The thiophene moiety increases aromaticity and may enhance π-π stacking interactions. Derivatives in this class exhibit antimicrobial activity, suggesting that the tetrahydropyrimidine-dione scaffold could be explored for similar applications .
  • Imidazo[1,2-a]pyridine derivatives () : The fused imidazole-pyridine system in compounds like 1l introduces rigidity and planar geometry, contrasting with the flexible tetrahydropyrimidine ring. Such structural differences impact solubility and binding kinetics .

Functional Group Comparisons

  • The carboxylate ester in this derivative may improve membrane permeability compared to the parent dione .
  • Coumarin-tetrazole hybrids () : These derivatives incorporate larger substituents (e.g., coumarin), significantly increasing molecular weight and complexity. Such modifications could enhance fluorescence properties or target selectivity but may reduce bioavailability .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications Reference
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-tetrahydropyrimidine-2,4-dione Tetrahydropyrimidine-dione 3-Ethyl, 6-(1,5-dimethylpyrazole) Undocumented
3-Methyl analog (CAS: 2097997-69-6) Tetrahydropyrimidine-dione 3-Methyl, 6-(1,5-dimethylpyrazole) Undocumented
1-{[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Tetrahydropyrimidine-dione Thiadiazolylmethyl, fluorophenyl HSD17B13 inhibition
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Thioxo, carboxylate ester Undocumented
Thieno[2,3-d]pyrimidine-2,4-diones Thienopyrimidine-dione Oxadiazole, alkyl chains Antimicrobial

Biological Activity

The compound 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activities. The synthetic pathways often include the use of pyrazole and tetrahydropyrimidine moieties, which are known for their pharmacological properties. Characterization is usually performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable anticancer properties. For instance:

  • Case Study : A derivative similar to our compound was tested against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant cytotoxicity, with values ranging from 30.68 μM to 70.65 μM for several derivatives compared to doxorubicin (71.8 μM) .
CompoundCell LineIC50 (μM)
DoxorubicinMCF771.8
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl derivativeMCF730.68 - 70.65
Similar derivativeHCT116201.45

This suggests that modifications to the pyrazole and tetrahydropyrimidine structures can enhance anticancer activity.

Antioxidant Activity

In addition to anticancer effects, some studies have evaluated the antioxidant properties of related compounds using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These compounds showed promising antioxidant activity at low concentrations, indicating their potential as protective agents against oxidative stress .

Antimicrobial Properties

The biological activity of tetrahydropyrimidine derivatives has also been explored in terms of antimicrobial efficacy. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological effects of these compounds. Key factors influencing activity include:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against cancer cells.
  • Tetrahydropyrimidine Modifications : Changes in the ethyl group or other substituents on the tetrahydropyrimidine core can enhance solubility and bioavailability.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what optimization strategies improve yield?

Answer:
The synthesis typically involves multi-step reactions, such as cyclocondensation of pyrimidinone precursors with functionalized pyrazole derivatives. For example, coupling reactions between ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate and 1,5-dimethyl-1H-pyrazol-3-yl boronic acid under Suzuki-Miyaura conditions can yield the target compound . Optimization strategies include:

  • Catalyst selection : Use of Pd(PPh₃)₄ with controlled ligand ratios to minimize side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves by-products like unreacted pyrazole intermediates .

Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR : ¹H and ¹³C NMR can distinguish tautomeric forms (e.g., keto-enol tautomerism in the pyrimidine ring). For instance, carbonyl signals at δ ~165–170 ppm in ¹³C NMR confirm the dione structure, while NH protons (if present) appear as broad singlets in ¹H NMR .
  • X-ray crystallography : Single-crystal studies (e.g., using Cu-Kα radiation) resolve regiochemical outcomes, such as the spatial orientation of the ethyl group on the pyrimidine ring. Disorder in crystal packing, as seen in related structures, requires refinement with SHELXL .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to exploit differential solubility of the product (high in hot ethanol, low in cold water).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates polar by-products, achieving >95% purity. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate) .

Advanced: What computational approaches predict the compound’s reactivity or bioactivity?

Answer:

  • DFT calculations : B3LYP/6-31G(d) optimizations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the pyrazolyl ring’s electron density influences regioselectivity in further functionalization .
  • Molecular docking : Autodock Vina models interactions with biological targets (e.g., bacterial enzymes). Docking scores correlate with antimicrobial activity data, guiding SAR studies .

Data Contradiction: How to address discrepancies in reported biological activity data?

Answer: Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

  • Assay variability : Standardize broth microdilution protocols (CLSI guidelines) to control inoculum size and incubation time.
  • Structural analogs : Compare activity of derivatives (e.g., halogenated vs. methylated pyrazoles) to identify substituent effects. For instance, nitro groups enhance Gram-negative activity but reduce solubility .

Advanced: What strategies study metabolic stability or toxicity in vitro?

Answer:

  • Hepatic microsomal assays : Incubate the compound with rat liver microsomes (1 mg/mL protein) and NADPH to track CYP450-mediated degradation via LC-MS.
  • Cytotoxicity screening : Use MTT assays on HEK-293 cells (48-hour exposure) to determine IC₅₀ values. Correlate results with logP values to assess membrane permeability .

Basic: How to characterize thermal stability and decomposition?

Answer:

  • TGA-DSC : Heating at 10°C/min under N₂ reveals decomposition onset (~220°C). Endothermic peaks in DSC correlate with melting points (observed ~180–190°C).
  • Mass loss analysis : Residual mass <5% at 600°C indicates high carbon content, consistent with aromatic heterocycles .

Advanced: How do substituent modifications affect properties and bioactivity?

Answer:

  • Pyrimidine ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing thermal stability .
  • Pyrazole substituents : Larger alkyl groups (e.g., isopropyl vs. methyl) improve lipophilicity (logP ↑0.5 units) but may sterically hinder target binding. SAR studies show 1,5-dimethyl substitution optimizes bioactivity and solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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